molecular formula C12H12ClNO B13577881 2-Chloro-7-(propan-2-yloxy)quinoline

2-Chloro-7-(propan-2-yloxy)quinoline

Cat. No.: B13577881
M. Wt: 221.68 g/mol
InChI Key: ZLWHWSMUCFCDFY-UHFFFAOYSA-N
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Description

2-Chloro-7-(propan-2-yloxy)quinoline is a synthetic organic compound with the molecular formula C12H12ClNO and a molecular weight of 221.7 g/mol. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their potential biological activities and their role as scaffolds in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(propan-2-yloxy)quinoline typically involves the reaction of 2-chloroquinoline with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and efficiency. The product is then purified using standard techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(propan-2-yloxy)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Quinoline N-oxides are formed.

    Reduction Reactions: Dihydroquinolines are the major products.

Scientific Research Applications

2-Chloro-7-(propan-2-yloxy)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents.

    Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-7-(propan-2-yloxy)quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A precursor in the synthesis of 2-Chloro-7-(propan-2-yloxy)quinoline.

    7-Hydroxyquinoline: Another quinoline derivative with similar chemical properties.

    2-Chloro-3-cyanoquinoline: Used in the synthesis of quinoline-based compounds.

Uniqueness

This compound is unique due to the presence of the propan-2-yloxy group at the 7-position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

2-chloro-7-propan-2-yloxyquinoline

InChI

InChI=1S/C12H12ClNO/c1-8(2)15-10-5-3-9-4-6-12(13)14-11(9)7-10/h3-8H,1-2H3

InChI Key

ZLWHWSMUCFCDFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=CC(=N2)Cl

Origin of Product

United States

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